Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
Description
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a brominated thienothiophene derivative featuring an octyl ester group. Its molecular formula is C₁₅H₁₇Br₂O₂S₂, with a calculated molecular weight of 453.23 g/mol (based on stoichiometry) and CAS No. 1160823-85-7 . This compound is synthesized via bromination of thieno[3,4-b]thiophene-2-carboxylic acid followed by esterification with octanol . It serves as a critical monomer in organic electronic materials, particularly in polymers for hole-transport layers (HTMs) and organic light-emitting diodes (OLEDs) due to its tunable electronic properties .
Properties
IUPAC Name |
octyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2O2S2/c1-2-3-4-5-6-7-8-19-15(18)11-9-10-12(20-11)14(17)21-13(10)16/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWISHXSLVTWFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves the reaction of the brominated thieno[3,4-b]thiophene with octanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[3,4-b]thiophene derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Hydrolysis Products: Thieno[3,4-b]thiophene-2-carboxylic acid.
Scientific Research Applications
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of low band gap polymers for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique structural features.
Chemical Biology: Utilized in the study of biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the ester group. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The compound is compared to derivatives with varying alkyl chains, substituents, and functional groups (Table 1). Key structural modifications impact solubility, electronic behavior, and applications.
Table 1: Comparison of Octyl 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylate with Analogs
Key Research Findings
Electronic Properties
- Fluorinated Analog : The 3-fluoro derivative (CAS 1160823-76-6) exhibits a higher electron-withdrawing capacity due to fluorine’s electronegativity, improving charge-carrier mobility in polymers for OLEDs .
- Alkyl Chain Effects: Longer chains (e.g., dodecyl) enhance solubility in non-polar solvents, facilitating solution-based processing. However, excessive chain length may reduce crystallinity and charge transport efficiency .
Biological Activity
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate (CAS Number: 1160823-85-7) is a synthetic compound that has garnered attention due to its potential biological activities and applications in organic electronics. This article explores its biological activity, including anticancer properties, effects on cellular mechanisms, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H18Br2O2S2 |
| Molecular Weight | 454.24 g/mol |
| Melting Point | 55°C |
| CAS Number | 1160823-85-7 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that thieno[3,4-b]thiophene derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported around 7.2 μM.
- MDA-MB-468 (breast cancer) : IC50 values approximately 3.9 μM.
These compounds were noted for their ability to inhibit cell viability without adversely affecting normal cardiac myoblast cells (IC50 > 25 μM), suggesting a degree of selectivity that could be beneficial in therapeutic contexts .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Oxidative Stress Modulation : It has been suggested that similar compounds can influence oxidative stress levels within cells, potentially enhancing the efficacy of existing chemotherapeutics.
- Cell Cycle Arrest : Preliminary data indicate that these compounds could interfere with cell cycle progression in cancer cells.
Study on Anticancer Activity
A study focused on a series of thieno[3,4-b]thiophene derivatives highlighted the promising anticancer activity of this compound. Researchers conducted in vitro assays using various cancer cell lines and found that the compound effectively reduced cell viability in a dose-dependent manner. The results were significant enough to warrant further exploration into its mechanism of action and potential clinical applications .
Toxicological Assessments
Toxicity studies are crucial for understanding the safety profile of this compound. Initial findings suggest that while it exhibits potent anticancer properties, it also requires careful evaluation to ensure minimal toxicity to normal cells. The selectivity observed in preliminary studies indicates that further optimization could enhance its therapeutic index .
Applications in Organic Electronics
Beyond its biological activity, this compound is being explored for its utility in organic electronics:
- Organic Solar Cells : Its structural properties make it suitable for use in photovoltaic devices.
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties could contribute to the development of efficient light-emitting materials.
- Field Effect Transistors (OFETs) : Research is ongoing into its application as a semiconductor material .
Q & A
Q. What are the common synthetic routes for Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A key method involves reacting 4-bromothiophene-3-carboxylate derivatives with 2-mercaptoacetate under Pd catalysis to form the thieno[3,4-b]thiophene core. Subsequent bromination and fluorination steps introduce the 4,6-dibromo and 3-fluoro substituents. The octyl ester group is introduced via esterification or alkylation of the carboxylic acid precursor .
Q. What characterization techniques are essential for verifying the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis and photoluminescence spectroscopy assess optoelectronic properties. X-ray crystallography may be used for definitive structural confirmation if single crystals are obtainable .
Q. What role does this compound play in organic photovoltaic (OPV) devices?
It serves as a monomer in low-bandgap polymers (e.g., PTB7-Th) for OPVs, enhancing light absorption and charge transport. Its electron-deficient thienothiophene core stabilizes the polymer backbone, improving device efficiency. The octyl group enhances solubility for solution processing .
Q. How can solubility issues be addressed during polymer synthesis with this monomer?
Solubility is optimized by using branched alkyl chains (e.g., 2-ethylhexyl) or blending with co-solvents like chlorobenzene/1,8-diiodooctane. Pre-dissolution at elevated temperatures (80–100°C) and ultrasonic agitation can also mitigate aggregation .
Q. What are the key electronic differences between this compound and its non-fluorinated analogs?
Fluorination at the C3 position lowers the HOMO energy level, enhancing open-circuit voltage (VOC) in OPVs. Bromine substituents at C4/C6 facilitate cross-coupling reactions for polymer backbone extension. Non-fluorinated analogs exhibit reduced electron affinity and broader bandgaps .
Advanced Research Questions
Q. How does substitution at the C3 position modulate photophysical properties?
Substituents like methoxy or methylthio at C3 disrupt conjugation via steric hindrance, blue-shifting absorption spectra. Electron-withdrawing groups (e.g., fluorine) deepen HOMO levels, while electron-donating groups reduce charge recombination. Time-resolved transient absorption spectroscopy quantifies exciton dynamics .
Q. What strategies improve yields in Pd-catalyzed cross-coupling reactions for this compound?
Optimizing ligand choice (e.g., XPhos or SPhos), using anhydrous solvents (THF, toluene), and maintaining inert conditions (N₂/Ar) enhance catalytic efficiency. Pre-activation of catalysts with reducing agents (e.g., Zn powder) and stoichiometric control of reactants minimize side reactions .
Q. How do steric effects from substituents impact polymer performance?
Bulky substituents at C3 reduce π-π stacking, lowering charge carrier mobility but improving film morphology. Balanced steric bulk (e.g., 2-ethylhexyl) maintains solubility without excessively disrupting conjugation. Grazing-incidence X-ray diffraction (GIXD) evaluates crystallinity and packing .
Q. What side reactions occur during bromination/fluorination steps?
Over-bromination can lead to polybrominated byproducts, detectable via LC-MS. Fluorination may result in defluorination under harsh conditions, monitored by ¹⁹F NMR. Competing SN2 pathways in ester groups necessitate protecting strategies (e.g., silylation) .
Q. How can computational methods predict optoelectronic behavior of derivatives?
Density Functional Theory (DFT) calculates HOMO/LUMO levels and bandgaps, while time-dependent DFT (TD-DFT) models absorption spectra. Molecular dynamics simulations predict polymer chain packing and morphology. These methods guide rational design of derivatives for target applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
